(2,3-Dimethylphenyl)methanol

Description

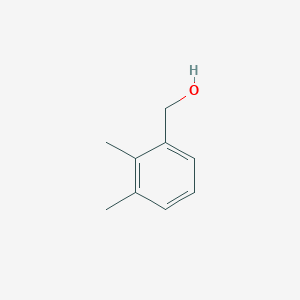

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929454 | |

| Record name | (2,3-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13651-14-4, 62862-32-2 | |

| Record name | 2,3-Dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13651-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013651144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062862322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13651-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,3-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, 2,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425SS1L63Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Confirmation of (2,3-Dimethylphenyl)methanol

Introduction

(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O. As a substituted benzyl alcohol, it serves as a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Accurate structural elucidation and confirmation are critical to ensure the identity, purity, and quality of the compound for research and development applications. This technical guide provides a comprehensive overview of the analytical methods used to confirm the structure of this compound, including spectroscopic data, experimental protocols, and a logical workflow for its synthesis and analysis.

1. Physicochemical and Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data presented below is a compilation from spectral databases and predictive models based on the analysis of structurally similar compounds.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol [1][2] |

| CAS Number | 13651-14-4[1][2] |

| IUPAC Name | This compound[1][2] |

| Appearance | Expected to be a colorless liquid or low-melting solid |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.08 | t | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~4.68 | s | 2H | -CH₂OH |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

| ~1.60 | br s | 1H | -OH |

Note: Predicted chemical shifts are based on structure-property relationships and data from similar dimethylbenzyl alcohol isomers. Actual values may vary.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~139.0 | Ar-C (quaternary) |

| ~137.5 | Ar-C (quaternary) |

| ~135.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~125.5 | Ar-CH |

| ~63.0 | -CH₂OH |

| ~20.0 | Ar-CH₃ |

| ~15.0 | Ar-CH₃ |

Note: Predicted chemical shifts are based on established increments for substituted benzene rings.

Table 4: Key Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-H bend (out-of-plane, aromatic substitution) |

Note: Peak positions are characteristic ranges for the specified functional groups.

Table 5: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~40 | [M]⁺ (Molecular Ion) |

| 121 | ~100 | [M - CH₃]⁺ |

| 118 | ~30 | [M - H₂O]⁺ |

| 103 | ~50 | [M - H₂O - CH₃]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ |

Data is interpreted from the mass spectrum available in the NIST WebBook for Benzyl alcohol, 2,3-dimethyl-.[1]

2. Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

2.1 Synthesis Protocol: Reduction of 2,3-Dimethylbenzaldehyde

A common and effective method for synthesizing this compound is the reduction of its corresponding aldehyde, 2,3-dimethylbenzaldehyde.

-

Materials: 2,3-dimethylbenzaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Dichloromethane (DCM), Deionized water, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product via flash column chromatography on silica gel if necessary.

-

2.2 Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed based on their mass-to-charge (m/z) ratio.

3. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to final structural confirmation.

Caption: Workflow for the synthesis and structural confirmation of this compound.

4. Summary of Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all collected analytical data:

-

¹H NMR: Confirms the presence of three distinct aromatic protons, a benzylic methylene group (-CH₂), two inequivalent methyl groups, and an alcohol proton. The integration values (1:1:1 for aromatic H, 2 for CH₂, 3 for each CH₃) validate the proton count.

-

¹³C NMR: Shows the correct number of carbon atoms (nine distinct signals), including four quaternary aromatic carbons, three aromatic methine carbons, one methylene carbon, and two methyl carbons, consistent with the proposed structure.

-

IR Spectroscopy: The strong, broad absorption around 3300 cm⁻¹ is definitive for the O-H stretch of an alcohol. The strong C-O stretch near 1030 cm⁻¹ indicates a primary alcohol. Aromatic C-H and C=C stretches further confirm the benzene ring.

-

Mass Spectrometry: The molecular ion peak at m/z 136 matches the compound's molecular weight.[1] The fragmentation pattern, including the base peak at m/z 121 ([M-CH₃]⁺) and the presence of a tropylium ion fragment, is characteristic of a substituted benzyl alcohol, corroborating the overall structure.

Together, these spectroscopic fingerprints provide unambiguous evidence for the molecular structure of this compound, ensuring its identity and suitability for further application.

References

(2,3-Dimethylphenyl)methanol chemical properties and reactivity profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and reactivity profile of (2,3-Dimethylphenyl)methanol. The information presented herein is intended to support research and development activities by providing key data on its physical characteristics, chemical behavior, and established reaction pathways.

Core Chemical Properties

This compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [2] |

| CAS Number | 13651-14-4 | [2] |

| Appearance | Data not available | |

| Melting Point | 220 °C (decomposes) | [2] |

| Boiling Point | 131 °C at 13 mmHg | [2] |

| Solubility | Insoluble in water. | [3] |

| InChI Key | ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | [1] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group and the substituted aromatic ring. As a primary alcohol, it undergoes reactions typical of this functional group, including oxidation, esterification, and etherification. The dimethyl-substituted phenyl group influences the reactivity of the aromatic ring in electrophilic substitution reactions.

This compound is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. [4]

Oxidation

As a primary benzylic alcohol, this compound can be oxidized to form 2,3-dimethylbenzaldehyde and subsequently 2,3-dimethylbenzoic acid. The specific product depends on the choice of oxidizing agent and reaction conditions. Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically lead to the carboxylic acid.

The general pathway for the oxidation of methanol on platinum-based catalysts involves a series of dehydrogenation steps.[5][6]

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. The reaction is reversible and often requires the removal of water to drive it to completion. The use of heterogeneous catalysts for esterification reactions is also a well-established method.[7]

Etherification

The hydroxyl group of this compound can be converted to an ether. A common laboratory method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.

References

- 1. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidation of methanol on 2nd and 3rd row group VIII transition metals (Pt, Ir, Os, Pd, Rh, and Ru): Application to direct methanol fuel cells (Journal Article) | OSTI.GOV [osti.gov]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2,3-Dimethylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-dimethylphenyl)methanol, a key aromatic alcohol intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.0 | m | 3H | Ar-H |

| ~4.6 | s | 2H | -CH ₂OH |

| ~2.3 | s | 3H | Ar-CH ₃ (ortho) |

| ~2.1 | s | 3H | Ar-CH ₃ (meta) |

| ~1.5-2.0 | br s | 1H | -OH |

Note: Predicted values based on typical chemical shifts for similar aromatic alcohols. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C -OH (quaternary) |

| ~137 | C -CH₃ (quaternary) |

| ~135 | C -CH₃ (quaternary) |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~65 | -C H₂OH |

| ~20 | Ar-C H₃ (ortho) |

| ~16 | Ar-C H₃ (meta) |

Note: Predicted values based on typical chemical shifts for substituted aromatic compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3020 | Medium | C-H stretch (aromatic) |

| ~2920, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Note: These are characteristic absorption bands for aromatic alcohols.[1][2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 118 | Strong | [M - H₂O]⁺ |

| 105 | Strong | [M - CH₂OH]⁺ |

| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern is consistent with benzylic alcohols, showing a characteristic loss of water and fragmentation at the benzylic position.[3] The molecular ion peak is expected to be present.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[4] ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.[5] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[6] For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.[6] The compound is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | C10H14O2 | CID 590603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. (3,4-Dimethylphenyl)methanol(6966-10-5) 13C NMR [m.chemicalbook.com]

- 6. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]

(2,3-Dimethylphenyl)methanol CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

This compound is an aromatic alcohol with the chemical formula C₉H₁₂O. Its structure consists of a benzene ring substituted with a hydroxymethyl group and two methyl groups at the 2 and 3 positions.

CAS Number: 13651-14-4[1][2][3][4]

The physical constants of this compound are summarized in the table below.

| Physical Constant | Value | Source |

| Molecular Formula | C₉H₁₂O | [2][3][4] |

| Molecular Weight | 136.19 g/mol | [2][3][4] |

| Melting Point | 63.0 to 67.0 °C | [2][5] |

| Boiling Point | 131 °C at 13 mmHg | [2] |

| Appearance | White to orange to green powder to crystal | [5] |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of 2,3-dimethylbenzyl acetate. A detailed experimental protocol is outlined below.

Materials and Reagents

-

2,3-dimethylbenzyl acetate

-

Sodium hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

-

A solution of sodium hydroxide (e.g., 5 g in 50 ml of water) is added to a solution of 2,3-dimethylbenzyl acetate (e.g., 16.4 g) in methanol (50 ml) in a round-bottomed flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 2 hours.

-

After cooling, the mixture is diluted with water and extracted with ether.

-

The combined ether extracts are washed with water and a saturated sodium chloride solution.

-

The ether layer is then dried over anhydrous sodium sulfate.

-

The ether is removed by distillation to yield the crude product.

-

The crude this compound can be further purified by recrystallization or distillation.

This procedure has been reported to yield this compound with a melting point of 65–66 °C in a 96% yield.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its acetate precursor.

Applications in Research and Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, substituted benzyl alcohols are a class of compounds with broad applications in organic synthesis and medicinal chemistry. They often serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of the hydroxyl group allows for a variety of chemical transformations, making it a versatile building block for creating diverse chemical libraries for drug discovery screening. Further research may uncover specific biological activities or applications for this compound.

References

Solubility of (2,3-Dimethylphenyl)methanol in Organic Solvents: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

(2,3-Dimethylphenyl)methanol, a substituted aromatic alcohol, presents a solubility profile of significant interest in various chemical and pharmaceutical applications. Its molecular structure, featuring a hydrophilic hydroxyl group and a lipophilic dimethylphenyl ring, dictates its miscibility and solubility in a range of organic solvents. Understanding these properties is crucial for its use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the available data on the solubility of (2,-Dimethylphenyl)methanol, detailed experimental methodologies for solubility determination, and a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions at play are:

-

Hydrogen Bonding: The hydroxyl (-OH) group is capable of forming hydrogen bonds with polar solvents, such as alcohols and water.

-

Van der Waals Forces: The aromatic ring and methyl groups contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole, allowing for interactions with other polar molecules.

The balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the dimethylphenyl moiety determines its solubility in a given solvent.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, a qualitative understanding can be derived from the behavior of structurally similar compounds such as benzyl alcohol and other dimethylphenol isomers.

Based on general principles of organic chemistry and data for analogous compounds, the following solubility trends are expected:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Dipole-dipole interactions between the solute and solvent are significant. The absence of acidic protons in the solvent prevents deprotonation but allows for good solvation. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute interacts favorably with the aromatic solvent via π-stacking and van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polarity mismatch between the hydroxyl group and the nonpolar solvent limits solubility. Van der Waals forces are the only significant interaction. |

| Water | - | Sparingly Soluble | While the hydroxyl group can hydrogen bond with water, the large hydrophobic dimethylphenyl group significantly reduces aqueous solubility.[1] |

It is important to note that these are expected trends, and empirical determination is necessary for precise quantitative values.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method . This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Develop a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on the desired application.

Caption: Logical workflow for selecting a suitable solvent for this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is imperative to supplement this theoretical framework with empirical data obtained through rigorous experimental procedures as outlined. The provided workflow and experimental protocol serve as a valuable starting point for researchers and professionals in the field.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of (2,3-Dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the theoretical framework and computational methodology for conducting quantum chemical calculations on (2,3-Dimethylphenyl)methanol. While comprehensive experimental and computational studies on this specific molecule are not extensively available in public literature, this guide outlines a robust protocol for determining its structural, electronic, and spectroscopic properties. The methodologies described herein are based on established principles of computational chemistry, particularly Density Functional Theory (DFT), which is a powerful tool for predicting molecular properties with high accuracy. This whitepaper serves as a procedural template for researchers aiming to perform and report on such calculations, complete with standardized data presentation formats and workflow visualizations.

Introduction

This compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structural isomers, such as 2,4-dimethylbenzyl alcohol and 2,5-dimethylbenzyl alcohol, have been noted in various chemical contexts.[3][4] Understanding the fundamental quantum mechanical properties of this compound is crucial for applications in medicinal chemistry, materials science, and drug development, where molecular geometry, electronic structure, and reactivity play a pivotal role.

Quantum chemical calculations provide invaluable insights into these properties at the atomic level, complementing and often predicting experimental findings. This guide focuses on the application of Density Functional Theory (DFT), a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.

Theoretical Background

The theoretical foundation for the calculations described in this guide is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by solving the Schrödinger equation in a simplified manner, where the electron density is the central variable. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often employed in conjunction with a Pople-style basis set like 6-311++G(d,p) to provide a robust description of its electronic and structural properties.

Proposed Computational Methodology

The following section details a hypothetical but standard experimental protocol for performing quantum chemical calculations on this compound.

3.1. Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is a suitable choice for carrying out the DFT calculations.[5] Molecular visualization and analysis of the output data can be accomplished with software such as GaussView or Avogadro.

3.2. Computational Workflow

The logical flow of the computational study is depicted in the diagram below. This workflow ensures a systematic approach, starting from the initial molecular structure and proceeding to the calculation of various properties.

Figure 1: A generalized workflow for the quantum chemical analysis of this compound.

3.3. Step-by-Step Protocol

-

Initial Structure Construction: The initial 3D structure of this compound is built using molecular modeling software. The structure is based on its known chemical formula, C₉H₁₂O, and connectivity.[1][2]

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are negligible, and the geometry corresponds to a stationary point on the potential energy surface.

-

Vibrational Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental data for structure verification.

-

-

Thermochemical Analysis: The frequency calculations also yield thermochemical data, such as enthalpy, entropy, and Gibbs free energy at a standard temperature and pressure.

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in a clear and structured format. The following tables provide a template for presenting the key computed data for this compound.

Table 1: Optimized Geometrical Parameters (Note: The values presented here are illustrative placeholders.)

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (ring) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 |

| C-O | 1.43 |

| O-H | 0.96 |

| C-C-C (ring) | 119.0 - 121.0 |

| C-C-O | 109.5 |

Table 2: Calculated Electronic and Thermochemical Properties (Note: The values presented here are illustrative placeholders.)

| Property | Value |

| Total Energy (Hartree) | -425.123 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 0.87 |

| HOMO-LUMO Gap (eV) | 7.41 |

| Dipole Moment (Debye) | 1.85 |

| Enthalpy (kcal/mol) | 120.5 |

| Gibbs Free Energy (kcal/mol) | 95.2 |

Table 3: Predicted Vibrational Frequencies and Assignments (Note: The values presented here are illustrative placeholders.)

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3600 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Methyl C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1250 | C-O stretch |

Visualization of Molecular Properties

Visual representations are critical for interpreting the results of quantum chemical calculations. The following section describes the mandatory visualizations.

5.1. Molecular Electrostatic Potential (MEP) Surface

The MEP surface provides a visual map of the charge distribution on the molecule.

Figure 2: Conceptual diagram of a Molecular Electrostatic Potential (MEP) surface.

For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be electron-deficient (blue), making it a site for nucleophilic interactions.

5.2. Frontier Molecular Orbitals (HOMO and LUMO)

The spatial distribution of the HOMO and LUMO are crucial for understanding a molecule's reactivity and electronic transitions.

Figure 3: The relationship between HOMO, LUMO, and chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the lone pairs of the oxygen atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. The energy difference between these orbitals dictates the molecule's electronic absorption properties and its kinetic stability.

Conclusion

This technical guide outlines a comprehensive and standardized approach for the quantum chemical investigation of this compound using Density Functional Theory. While specific published computational data for this molecule is sparse, the proposed methodology provides a robust framework for researchers to generate high-quality, reproducible data on its geometric, electronic, and spectroscopic properties. The systematic presentation of data in tables and the use of visualizations for molecular properties, as detailed in this document, are essential for the clear communication and interpretation of computational results in drug development and materials science research. Adherence to such protocols will facilitate a deeper understanding of the structure-property relationships of this compound and related compounds.

References

- 1. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]

- 2. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]

- 3. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethylbenzyl alcohol | C9H12O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. elib.bsu.by [elib.bsu.by]

Potential Biological Activities of (2,3-Dimethylphenyl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, and its derivatives represent a class of aromatic alcohols with potential for a range of biological activities. While research specifically focused on the 2,3-dimethyl substituted derivatives is emerging, the broader class of benzyl alcohol derivatives has demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological potential of this compound derivatives, including available quantitative data, detailed experimental protocols for relevant assays, and visualizations of potential signaling pathways and experimental workflows. Due to the limited specific data on this compound derivatives, this guide also incorporates data from closely related dimethylbenzyl alcohol isomers to provide a broader context and potential avenues for future research.

Antibacterial Activity

Benzyl alcohol and its derivatives have been recognized for their antibacterial properties.[1] Studies on various substituted benzyl alcohols indicate that the nature and position of substituents on the phenyl ring can significantly influence their antibacterial efficacy.

Quantitative Data

Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives (Zone of Inhibition in mm) [1]

| Compound | Concentration (mg/mL) | Pseudomonas aeruginosa | Staphylococcus aureus |

| Benzyl alcohol | 100 | - | - |

| 4-Methylbenzyl alcohol | 100 | 15 | 10 |

| 2,4-Dimethylbenzyl alcohol | 100 | 18 | 12 |

| 3,4-Dimethylbenzyl alcohol | 100 | 16 | 11 |

| Amoxicillin (Standard) | 1 | 25 | 30 |

Note: Data for this compound derivatives were not available in the cited study. The table includes data for other methylated benzyl alcohol derivatives to provide a comparative context.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Test compounds (e.g., this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

-

Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.

-

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain benzyl alcohol derivatives have demonstrated the ability to modulate inflammatory responses. For instance, derivatives isolated from the mushroom Hericium erinaceum have been shown to attenuate the lipopolysaccharide (LPS)-stimulated inflammatory response in macrophages by regulating the activity of NF-κB and AP-1. This suggests that this compound derivatives may also possess anti-inflammatory properties.

Quantitative Data

Specific in vivo anti-inflammatory data for this compound derivatives is limited in the available literature. However, studies on other substituted alcohols provide a framework for potential activity.

Table 2: Anti-inflammatory Activity of Aliphatic Alcohols in Xylene-Induced Mouse Ear Edema Model

| Treatment | Dose (mg/kg) | Edema Inhibition (%) |

| D-002 (Beeswax Alcohols) | 25 | 44.7 |

| D-002 (Beeswax Alcohols) | 50 | 60.8 |

| D-002 (Beeswax Alcohols) | 200 | 76.4 |

| Indomethacin (Standard) | 1 | 59.9 |

Note: This data is for a mixture of aliphatic alcohols and is included to illustrate the potential for anti-inflammatory effects of alcohol derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of a this compound derivative to reduce acute inflammation in a rat model.

Materials:

-

Test compounds (e.g., this compound derivatives)

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound).

-

-

Drug Administration:

-

Administer the test compound or standard drug orally or intraperitoneally to the respective groups.

-

Administer the vehicle to the control group.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathways

Benzyl alcohol derivatives may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) pathways, which are critical regulators of pro-inflammatory gene expression.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives are a class of compounds with potential for development as antimicrobial, anti-inflammatory, and anticancer agents. However, the research specifically focused on the 2,3-dimethyl substitution pattern is still in its early stages. Future research should focus on:

-

Synthesis and characterization of a library of this compound derivatives: This will enable a systematic investigation of structure-activity relationships.

-

Comprehensive in vitro and in vivo screening: To determine the MIC values against a broad panel of microbes, IC50 values against various cancer cell lines, and efficacy in animal models of inflammation.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

This technical guide provides a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided protocols and conceptual pathway diagrams offer a starting point for designing and conducting further investigations into this promising class of compounds.

References

An In-depth Technical Guide on the Thermochemical Properties of (2,3-Dimethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical properties of (2,3-Dimethylphenyl)methanol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds and established theoretical and experimental methodologies to provide a comprehensive resource. This guide is intended to support research, development, and modeling activities where the thermodynamic characteristics of this compound are of interest.

Introduction

This compound, a substituted aromatic alcohol, is a molecule of interest in various chemical and pharmaceutical research areas. Its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are crucial for understanding its stability, reactivity, and potential applications. These parameters are fundamental for process design, safety analysis, and the development of quantitative structure-activity relationships (QSAR) in drug discovery.

Estimated Thermochemical Data

Table 1: Estimated Thermochemical Properties of this compound (based on calculated data for 3,4-Dimethylbenzyl alcohol)

| Property | Symbol | Value | Unit | Source |

| Molecular Formula | - | C₉H₁₂O | - | [1] |

| Molecular Weight | MW | 136.19 | g/mol | [1] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -18.77 | kJ/mol | [2] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -167.73 | kJ/mol | [2] |

| Enthalpy of Fusion | ΔfusH° | 16.42 | kJ/mol | [2] |

| Enthalpy of Vaporization | ΔvapH° | 55.91 | kJ/mol | [2] |

Note: These values are for the isomer 3,4-Dimethylbenzyl alcohol and are used here as estimates for this compound.

Experimental Protocols for Thermochemical Analysis

To obtain precise experimental data for this compound, standardized methodologies for determining key thermochemical properties should be employed. The following sections detail the protocols for these essential experiments.

The standard enthalpy of formation (ΔfH°) of an organic compound is typically derived from its experimentally determined enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique used for this measurement.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change of the water is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Crucible

-

Ignition wire

-

Pellet press (for solid samples)

-

High-precision thermometer

-

Stirrer

Procedure:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in the crucible.

-

Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Collection: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections: Corrections are made for the heat released by the combustion of the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter (C_cal), determined by combusting a standard substance like benzoic acid, is used to calculate the heat of combustion of the sample. The standard enthalpy of formation is then calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference material as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Reference pan (empty)

-

High-purity purge gas (e.g., nitrogen)

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a sample pan. An empty pan is used as the reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is scanned over the desired range at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions. The analysis involves three runs: a baseline (empty pans), a standard run (sapphire), and the sample run.

Visualization of Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process: the formation of 2,3-dimethylbenzaldehyde via a Grignard reaction, followed by the reduction of the aldehyde to the corresponding alcohol.

References

Methodological & Application

Application Notes and Protocols for (2,3-Dimethylphenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dimethylphenyl)methanol, a substituted benzyl alcohol, is a versatile building block in organic synthesis. Its utility stems from the reactivity of the benzylic hydroxyl group, which can readily undergo oxidation, etherification, esterification, and conversion to a leaving group, allowing for the introduction of the 2,3-dimethylbenzyl moiety into a wide range of molecular scaffolds. This functional group is of interest in medicinal chemistry and materials science due to the specific steric and electronic properties conferred by the dimethyl-substituted aromatic ring. These notes provide an overview of its synthesis and key applications, complete with detailed experimental protocols.

Synthesis of this compound

This compound is not commonly available commercially in large quantities and is often synthesized in the laboratory from readily available precursors. The two primary routes to its synthesis are the reduction of 2,3-dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.

Reduction of 2,3-Dimethylbenzaldehyde

A mild and efficient method for the synthesis of this compound is the reduction of 2,3-dimethylbenzaldehyde using a hydride reducing agent such as sodium borohydride. This reaction is typically high-yielding and proceeds under gentle conditions.

Reduction of 2,3-Dimethylbenzoic Acid

A more robust reduction is required for the conversion of 2,3-dimethylbenzoic acid to the corresponding alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are necessary to reduce the carboxylic acid. This method is also highly effective, providing good yields of the desired product.[1]

Applications in Organic Synthesis

The synthetic utility of this compound is analogous to that of other benzyl alcohols, serving as a precursor for a variety of functional groups.[2]

Oxidation to 2,3-Dimethylbenzaldehyde

The controlled oxidation of this compound provides a route back to 2,3-dimethylbenzaldehyde, a key intermediate in the synthesis of various organic molecules. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for this transformation.

Etherification

The hydroxyl group of this compound can be converted into an ether linkage. This is often achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Acid-catalyzed etherification with other alcohols is also a viable method.[3][4]

Esterification

Ester derivatives of this compound can be prepared through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method.[5]

Synthesis of 2,3-Dimethylbenzyl Halides

The benzylic alcohol can be converted to the corresponding 2,3-dimethylbenzyl halide (bromide or chloride), which are valuable alkylating agents. This is typically achieved by reaction with reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Data Presentation

Table 1: Synthesis of 2,3-Dimethylbenzaldehyde (Precursor to this compound)

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| 1-Bromo-2,3-dimethylbenzene | 1. Mg, 2. DMF | THF | 3 hours (total) | Reflux, then ≤ 20°C | 96 | 96.2 | [6] |

Table 2: Analogous Reduction of a Substituted Benzophenone

| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Reference |

| 4-bromo-4-fluoro-2-hydroxymethyl-benzophenone | Potassium borohydride | THF/Ethanol | 2 hours | < 25°C | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylbenzaldehyde via Grignard Reaction

This protocol describes the synthesis of the direct precursor to this compound.

Materials:

-

Magnesium chips (26.4 g, 1.1 mol)

-

1-Bromo-2,3-dimethylbenzene (185 g, 1.0 mol total)

-

Anhydrous tetrahydrofuran (THF) (1260 mL total)

-

N,N-Dimethylformamide (DMF) (73 g, 1.0 mol)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, add magnesium chips (26.4 g) and anhydrous THF (160 mL) to a reaction flask.

-

Prepare a solution of 1-bromo-2,3-dimethylbenzene (18.5 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the magnesium suspension with stirring at room temperature to initiate the reaction.

-

Prepare a separate solution of the remaining 1-bromo-2,3-dimethylbenzene (166.5 g, 0.9 mol) in anhydrous THF (1000 mL) and add it dropwise to the reaction mixture.

-

After the addition is complete, reflux the reaction mixture for 1 hour.

-

Cool the resulting Grignard reagent in an ice bath.

-

Slowly add a solution of DMF (73 g) in anhydrous THF (300 mL) dropwise, maintaining the reaction temperature below 20°C.

-

After the addition, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (1000 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 2,3-dimethylbenzaldehyde.[6]

Protocol 2: Synthesis of this compound by Reduction of 2,3-Dimethylbenzaldehyde

Materials:

-

2,3-Dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 3: Etherification of this compound (General Procedure)

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask.

-

Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

-

Let the reaction stir at room temperature overnight, monitoring by TLC.

-

Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Synthetic routes to this compound.

Caption: Key synthetic transformations of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 4. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]

- 7. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

Application Notes: (2,3-Dimethylphenyl)methanol as a Versatile Starting Material in Pharmaceutical Synthesis

Introduction

(2,3-Dimethylphenyl)methanol is an aromatic alcohol that serves as a valuable and versatile building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). Its substituted phenyl ring and reactive hydroxymethyl group allow for a range of chemical transformations, making it a key precursor for more complex molecular architectures. These notes detail the application of this compound as a starting material in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID). The protocols provided are intended for researchers, scientists, and drug development professionals.

Application 1: Multi-step Synthesis of Mefenamic Acid

Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a common analgesic used for treating pain. The core of its synthesis is the Ullmann condensation, which couples 2,3-dimethylaniline with a benzoic acid derivative.[1][2] This section outlines a comprehensive three-step synthetic pathway starting from this compound.

Overall Synthetic Workflow

The synthesis begins with the oxidation of this compound to its corresponding aldehyde. This intermediate then undergoes reductive amination to yield the key 2,3-dimethylaniline precursor. Finally, a copper-catalyzed Ullmann condensation reaction affords the target Mefenamic Acid.

Experimental Protocols

Step 1: Oxidation of this compound to 2,3-Dimethylbenzaldehyde

The transformation of the primary alcohol to an aldehyde is a critical first step. Pyridinium chlorochromate (PCC) is an effective reagent for this oxidation, minimizing over-oxidation to the carboxylic acid.

Protocol: PCC-Mediated Oxidation

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) to the DCM with stirring. To this suspension, add a solution of this compound in a small amount of DCM dropwise.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,3-dimethylbenzaldehyde can be purified by column chromatography on silica gel.

Quantitative Data: Oxidation

| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |

|---|---|---|---|

| This compound | 1.0 | 1.36 g | Starting material |

| Pyridinium chlorochromate (PCC) | 1.5 | 3.23 g | Oxidizing agent |

| Anhydrous Dichloromethane | - | 50 mL | Solvent |

| Typical Yield | - | 85-95% | Varies with purification method |

Step 2: Synthesis of 2,3-Dimethylaniline via Reductive Amination

This step converts the intermediate aldehyde into the crucial aniline precursor. A common method involves forming an oxime with hydroxylamine, followed by reduction.

Protocol: Two-Stage Reductive Amination

-

Oxime Formation: Dissolve 2,3-dimethylbenzaldehyde in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor for the disappearance of the aldehyde by TLC.

-

Oxime Isolation: Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with cold water, and dry.

-

Reduction: In a separate flask, prepare a suspension of a reducing agent like zinc dust in a suitable solvent such as acetic acid or ethanol/HCl.

-

Addition: Add the dried oxime portion-wise to the reducing agent suspension while maintaining the temperature.

-

Reaction & Work-up: After the addition is complete, stir the reaction until the reduction is complete (monitored by TLC). Filter the reaction mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2,3-dimethylaniline by distillation or column chromatography.

Quantitative Data: Reductive Amination

| Reagent/Parameter | Molar Eq. | Amount (for 8.5 mmol scale) | Notes |

|---|---|---|---|

| 2,3-Dimethylbenzaldehyde | 1.0 | 1.14 g | Starting intermediate |

| Hydroxylamine HCl | 1.2 | 0.71 g | For oxime formation |

| Sodium Acetate | 1.5 | 1.05 g | Base for oxime formation |

| Zinc Dust | 3.0 - 5.0 | 1.67 - 2.78 g | Reducing agent |

| Typical Yield | - | 70-85% | Over two stages |

Step 3: Ullmann Condensation to Synthesize Mefenamic Acid

The final step is a copper-catalyzed cross-coupling reaction.[3] This classic transformation forms the C-N bond central to the mefenamic acid structure.

Protocol: Copper-Catalyzed Ullmann Condensation

-

Setup: In a reaction vessel, combine 2-chlorobenzoic acid, 2,3-dimethylaniline, an acid-binding agent like potassium carbonate, and a copper catalyst (e.g., copper(I) iodide or copper sulfate).[1][3]

-

Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.

-

Reaction: Heat the mixture to 120-130°C under constant stirring.[4] Monitor the reaction by HPLC or TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture and add water. Acidify the solution with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Purification: Filter the crude mefenamic acid, wash with warm water, and dry. Recrystallize the solid from a suitable solvent like ethanol or DMF to obtain the pure product.[5]

Quantitative Data: Ullmann Condensation

| Reagent/Parameter | Molar Eq. | Amount (for 6.0 mmol scale) | Notes |

|---|---|---|---|

| 2,3-Dimethylaniline | 1.0 | 0.73 g | Precursor from Step 2 |

| 2-Chlorobenzoic Acid | 1.1 | 1.03 g | Coupling partner |

| Potassium Carbonate | 1.5 | 1.24 g | Base |

| Copper Catalyst (e.g., CuI) | 0.05 - 0.1 | 57 - 114 mg | Catalyst |

| Typical Yield | - | 80-95% | Highly dependent on catalyst and conditions |

Biological Context and Mechanism of Action

Mefenamic acid functions as a non-steroidal anti-inflammatory drug by inhibiting cyclooxygenase (COX) enzymes.[6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] By blocking this pathway, mefenamic acid reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.

Prostaglandin Synthesis Pathway and NSAID Inhibition

Alternative Applications of this compound Derivatives

The intermediate, 2,3-dimethylbenzaldehyde , is a valuable synthon in its own right. It is a key intermediate in the synthesis of Dexmedetomidine, an α2-adrenergic receptor agonist used as a sedative.[7] The synthesis involves the reaction of the aldehyde with imidazole derivatives.[7]

Furthermore, this compound can be converted to 2,3-dimethylbenzyl halides (e.g., chloride or bromide). These halides are potent electrophiles used in N-alkylation reactions to introduce the 2,3-dimethylbenzyl moiety into various nitrogen-containing scaffolds, a common strategy in the synthesis of tertiary amines for drug discovery.[8][9]

References

- 1. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application of (2,3-Dimethylphenyl)methanol in Polymer Chemistry: A Review of Current Research

Currently, there is a notable absence of specific, detailed research outlining the direct application of (2,3-Dimethylphenyl)methanol as a monomer, initiator, or significant modifying agent in polymer chemistry. While the broader field of polymer synthesis is robust, with extensive literature on various monomers and reaction mechanisms, this compound does not feature prominently in available scientific databases and publications.

This lack of specific data prevents the creation of detailed application notes and experimental protocols as initially requested. General searches for its use in common polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or ring-opening polymerization have not yielded specific examples where this compound is a key reactant.

Information available for related compounds, or the use of methanol in a more general sense as a solvent in polymer synthesis, does not provide the specific quantitative data or methodologies required for a detailed analysis of this compound's role.

Researchers, scientists, and drug development professionals interested in the potential applications of this specific compound in polymer chemistry should consider this a novel area of investigation. Preliminary studies would be required to determine its reactivity, potential as a monomer, or its influence as an initiator or chain transfer agent in various polymerization systems. Such foundational research would be the first step toward establishing any practical applications and developing the corresponding detailed protocols.

Application Notes and Protocols for the Oxidation of (2,3-Dimethylphenyl)methanol to 2,3-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals